molecular formula C26H36ClNO4 B1256225 Diprenorphine hydrochloride CAS No. 16808-86-9

Diprenorphine hydrochloride

Cat. No. B1256225
CAS RN: 16808-86-9
M. Wt: 462 g/mol
InChI Key: UNPUINKKJUSSDZ-UVGWPQHUSA-N
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Description

Diprenorphine, also known as diprenorfin, is a non-selective, high-affinity, weak partial agonist of the μ- (MOR), κ- (KOR), and δ-opioid receptor (DOR) which is used in veterinary medicine as an opioid antagonist . It is used to reverse the effects of super-potent opioid analgesics such as etorphine and carfentanil that are used for tranquilizing large animals .


Molecular Structure Analysis

Diprenorphine hydrochloride has a molecular formula of C26H36ClNO4 . Its average weight is 462.03 and its monoisotopic mass is 461.2332863 . It belongs to the class of organic compounds known as phenanthrenes and derivatives .

Scientific Research Applications

PET Imaging Ligand

Diprenorphine hydrochloride, particularly in its radiolabeled form [11C]diprenorphine, is extensively used in Positron Emission Tomography (PET) imaging to study the endogenous opioid system in vivo. This ligand acts as an antagonist at all opioid receptor subtypes (μ, κ, and δ), allowing for detailed exploration of these receptors in various clinical and research settings. Improved methods for the synthesis of [11C]diprenorphine, like those described by Fairclough et al. (2014), have made it more accessible for such studies, contributing significantly to neuroscientific research and the understanding of opioid receptor dynamics (Fairclough et al., 2014).

Salt Solubility Studies

Research into the solubility products of diprenorphine hydrochloride, among other substances, helps in understanding its physicochemical properties. The work of Völgyi et al. (2013) employed novel methods for determining salt solubility, contributing to a more comprehensive understanding of the drug's behavior in various environments, which is crucial for its formulation and delivery (Völgyi et al., 2013).

Veterinary Applications

In veterinary medicine, diprenorphine hydrochloride is used to reverse the effects of potent opioid analgesics like etorphine in large animals such as elephants. Dangolla et al. (2004) highlighted its effectiveness in reversing etorphine-induced sedation in wild Asian elephants, demonstrating its crucial role in wildlife management and veterinary procedures (Dangolla et al., 2004).

Opioid Receptor Occupancy Studies

Diprenorphine hydrochloride's ability to bind to opioid receptors without causing significant agonist effects makes it a valuable tool in studying opioid receptor occupancy in various pathological conditions. For instance, Melichar et al. (2005) used [11C]diprenorphine to investigate opioid receptor occupancy by methadone in opioid addiction, providing insights into the pharmacology of methadone and its effects on the brain's opioid system (Melichar et al., 2005).

Mechanism of Action

Diprenorphine binds approximately equally to the three subtypes of opioid receptors (μ, κ, δ) and antagonizes them . This makes it effective in reversing the effects of powerful opioids.

Future Directions

While specific future directions for Diprenorphine hydrochloride are not mentioned, the field of opioid antagonists continues to evolve. Researchers are continually working on identifying novel opioid reversal agents with enhanced efficacy towards synthetic opioids .

properties

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO4.ClH/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25;/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3;1H/t18-,19-,22-,24-,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPUINKKJUSSDZ-UVGWPQHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14357-78-9 (Parent)
Record name Diprenorphine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diprenorphine hydrochloride

CAS RN

16808-86-9
Record name 6,14-Ethenomorphinan-7-methanol, 17-(cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α,α-dimethyl-, hydrochloride (1:1), (5α,7α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16808-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diprenorphine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIPRENORPHINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBS7IEP4SN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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